Detectnet

Description

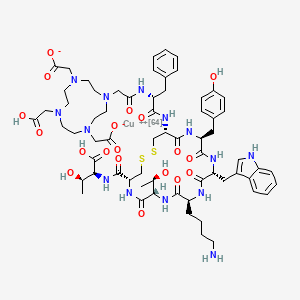

Properties

Key on ui mechanism of action |

The main target of the positron-emitting Copper Cu 64 dotatate is somatostatin receptor type 2 (SSTR2). SSTR2 is frequently overexpressed in malignant neuroendocrine cells; therefore, accumulation of the radionuclide at the site permits PET imaging to occur. |

|---|---|

CAS No. |

1426155-87-4 |

Molecular Formula |

C65H88CuN14O19S2 |

Molecular Weight |

1497.5 g/mol |

IUPAC Name |

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;copper-64(2+) |

InChI |

InChI=1S/C65H90N14O19S2.Cu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+0 |

InChI Key |

IJRLLVFQGCCPPI-NVGRTJHCSA-L |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[64Cu+2] |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Somatostatin Receptor-Targeted Therapies in Neuroendocrine Tumors

A Note on Terminology: The term "Detectnet" is primarily associated with a computational model for object detection in the field of computer vision. In the context of neuroendocrine tumors (NETs), this term does not correspond to a known therapeutic agent. It is likely that the intended topic of inquiry is the mechanism of action of therapies that both detect and treat NETs, a concept known as theranostics. This guide will focus on the core mechanisms of the most prominent theranostic approach for NETs: Peptide Receptor Radionuclide Therapy (PRRT), alongside the foundational role of Somatostatin (B550006) Analogs (SSAs).

Executive Summary

Neuroendocrine tumors are a diverse group of malignancies characterized by the expression of somatostatin receptors (SSTRs) on their cell surfaces.[1][2] This feature is exploited for both diagnosis and treatment. Somatostatin analogs (SSAs) are synthetic versions of the natural hormone somatostatin that bind to these receptors to control hormone-related symptoms and inhibit tumor growth.[3] Peptide Receptor Radionuclide Therapy (PRRT) takes this a step further by attaching a radioactive isotope to an SSA, thereby delivering targeted radiation directly to the tumor cells.[4][5] The most established PRRT agent is Lutetium-177 DOTATATE (177Lu-DOTATATE).[6] This guide will provide a detailed examination of the molecular mechanisms, experimental validation, and clinical efficacy of these therapies.

Mechanism of Action: Somatostatin Analogs (SSAs)

SSAs, such as octreotide (B344500) and lanreotide, form the cornerstone of therapy for many patients with NETs.[7] Their mechanism of action is multifaceted, involving both direct and indirect anti-tumor effects.

Direct Anti-proliferative and Pro-apoptotic Effects:

SSAs bind to SSTRs, predominantly subtypes 2 and 5 (SSTR2 and SSTR5), which are highly expressed on NET cells.[8] This binding triggers a cascade of intracellular signaling events that inhibit cell growth and promote apoptosis (programmed cell death).[1][9]

Key signaling pathways affected include:

-

Inhibition of Adenylyl Cyclase: Binding of SSAs to SSTRs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of protein kinase A (PKA).[10]

-

Activation of Protein Tyrosine Phosphatases (PTPs): SSAs activate PTPs like SHP-1 and SHP-2. These enzymes counteract the activity of growth factor receptor tyrosine kinases, leading to the dephosphorylation of key signaling molecules in the MAPK and PI3K/Akt pathways, thereby inhibiting cell proliferation.[10][11]

-

Induction of Cell Cycle Arrest: The activation of PTPs and modulation of other downstream effectors lead to the upregulation of cell cycle inhibitors such as p21 and p27, causing the cell to arrest in the G1 phase of the cell cycle.[10][12]

-

Promotion of Apoptosis: Activation of SSTR2 and SSTR3 has been shown to induce apoptosis in neuroendocrine tumor cells.[1][9]

Indirect Anti-tumor Effects:

SSAs also exert their effects on the tumor microenvironment:

-

Anti-angiogenic Effects: By inhibiting the release of pro-angiogenic factors from both tumor and normal cells, SSAs can suppress the formation of new blood vessels that are essential for tumor growth.[11]

-

Inhibition of Growth Factor Secretion: SSAs can reduce the secretion of growth factors like insulin-like growth factor 1 (IGF-1), which are known to promote tumor proliferation.[11][12]

Signaling Pathway Diagram: Somatostatin Analogs

Caption: Signaling pathways activated by Somatostatin Analogs in NETs.

Mechanism of Action: Peptide Receptor Radionuclide Therapy (PRRT)

PRRT utilizes an SSA as a targeting vector to deliver a cytotoxic dose of radiation directly to SSTR-positive tumor cells.[5] The most commonly used PRRT agent is 177Lu-DOTATATE.[6]

Molecular Targeting and Internalization:

-

Binding: 177Lu-DOTATATE is administered intravenously and circulates throughout the body.[13] The DOTATATE portion of the molecule is a somatostatin analog that binds with high affinity to SSTR2 on the surface of NET cells.[14]

-

Internalization: Upon binding, the entire 177Lu-DOTATATE-SSTR2 complex is internalized into the tumor cell via endocytosis.[13][15]

-

Radionuclide Decay: The internalized Lutetium-177 (177Lu) is a beta-emitting radionuclide. As it decays, it releases beta particles (electrons) that have a short tissue penetration range (up to 2 mm).[14]

Induction of Cell Death:

The high-energy beta particles emitted by 177Lu deposit their energy within the tumor cell and its immediate vicinity. This energy deposition leads to:

-

DNA Damage: The primary mechanism of cell killing is the induction of single- and double-strand breaks in the DNA of the tumor cell.[13][16]

-

Apoptosis: The extensive DNA damage overwhelms the cell's repair mechanisms, triggering programmed cell death (apoptosis).[9][16]

This targeted delivery of radiation maximizes the dose to the tumor while minimizing exposure to surrounding healthy tissues, thereby reducing side effects.[6]

Workflow Diagram: Peptide Receptor Radionuclide Therapy (PRRT)

Caption: The cellular mechanism of action of ¹⁷⁷Lu-DOTATATE PRRT.

Quantitative Data Summary

The efficacy of SSAs and PRRT in the treatment of NETs has been quantified in numerous clinical trials. The following tables summarize key data from pivotal studies.

Table 1: Efficacy of Somatostatin Analogs in Neuroendocrine Tumors

| Trial Name | Drug | Comparator | Primary Endpoint | Result |

| PROMID | Octreotide LAR | Placebo | Time to Progression | Median TTP: 14.3 months vs. 6 months |

| CLARINET | Lanreotide | Placebo | Progression-Free Survival (PFS) | Median PFS not reached vs. 18 months |

Data from the PROMID and CLARINET trials have established SSAs as a standard of care for well-differentiated NETs.[8]

Table 2: Efficacy of 177Lu-DOTATATE in Midgut Neuroendocrine Tumors (NETTER-1 Trial)

| Endpoint | 177Lu-DOTATATE + Octreotide LAR | High-Dose Octreotide LAR | Hazard Ratio (HR) / p-value |

| Median Progression-Free Survival | 28.4 months | 8.5 months | HR 0.21; p < 0.0001[17] |

| Progression-Free Survival at 20 months | 65.2% | 10.8% | N/A[18] |

| Objective Response Rate | 18% | 3% | p < 0.001[18][19] |

| Median Overall Survival (Final Analysis) | 48.0 months | 36.3 months | HR 0.84; p = 0.30[20][21] |

The NETTER-1 trial was a landmark Phase 3 study that led to the FDA approval of 177Lu-DOTATATE.[15][18]

Table 3: Efficacy of 177Lu-DOTATATE in Gastroenteropancreatic Neuroendocrine Tumors (NETTER-2 Trial)

| Endpoint | 177Lu-DOTATATE + Octreotide | High-Dose Octreotide | Hazard Ratio (HR) / p-value |

| Median Progression-Free Survival | 22.8 months | 8.5 months | HR 0.276; p < 0.0001[22] |

| Objective Response Rate | 43.0% | 9.3% | p < 0.0001[22] |

The NETTER-2 trial evaluated 177Lu-DOTATATE as a first-line treatment for high-grade GEP-NETs.[22][23]

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the efficacy and safety of PRRT.

Patient Selection and Treatment Protocol (Adapted from NETTER-1)

Inclusion Criteria:

-

Adults with inoperable, progressive, well-differentiated, metastatic midgut neuroendocrine tumors.[18]

-

Somatostatin receptor-positive disease confirmed by imaging.[18]

Treatment Regimen:

-

Experimental Arm: Patients received four intravenous infusions of 7.4 GBq of 177Lu-DOTATATE every 8 weeks. This was administered alongside best supportive care, which included intramuscular injections of 30 mg of octreotide LAR.[18]

-

Control Arm: Patients received high-dose octreotide LAR (60 mg) intramuscularly every 4 weeks.[18]

-

Kidney Protection: An intravenous infusion of an amino acid solution is administered before, during, and after the 177Lu-DOTATATE infusion to reduce radiation exposure to the kidneys.[21][24]

Response Evaluation:

-

Tumor response was assessed every 12 weeks using computed tomography (CT) or magnetic resonance imaging (MRI) according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[19][21]

Dosimetry Protocol for PRRT

Objective: To estimate the radiation absorbed dose to tumors and critical organs (e.g., kidneys, bone marrow).

Methodology:

-

Image Acquisition: Following the administration of 177Lu-DOTATATE, a series of planar whole-body scintigraphy or SPECT/CT scans are acquired at multiple time points (e.g., 4, 24, 48, and 72 hours post-infusion).[19][25]

-

Image Analysis:

-

Regions of interest (ROIs) are drawn around tumors and organs on the images.[25]

-

The activity of 177Lu in each ROI is quantified at each time point.

-

Time-activity curves are generated to determine the cumulative activity in each region.

-

-

Absorbed Dose Calculation: The MIRD (Medical Internal Radiation Dose) formalism or voxel-based methods are used to calculate the mean absorbed dose in Gy/GBq for each tissue of interest.[26]

Typical Absorbed Doses (per cycle):

-

Kidneys: 0.62 ± 0.26 Gy/GBq[25]

-

Liver: 0.63 ± 0.28 Gy/GBq[25]

-

Spleen: 0.83 ± 0.73 Gy/GBq[25]

-

Tumors: Highly variable, ranging from 2 to 77 Gy per cycle.[26]

Conclusion

Somatostatin receptor-targeted therapies, including somatostatin analogs and peptide receptor radionuclide therapy, represent a highly effective and targeted approach to the management of neuroendocrine tumors. SSAs provide symptomatic control and have a direct anti-proliferative effect by modulating key intracellular signaling pathways. PRRT builds upon this by using SSAs to deliver cytotoxic radiation directly to tumor cells, leading to significant improvements in progression-free survival and objective response rates. The robust clinical data and well-characterized mechanisms of action have solidified the role of these therapies in the treatment paradigm for patients with SSTR-positive neuroendocrine tumors.

References

- 1. mdpi.com [mdpi.com]

- 2. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1--molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. Peptide receptor radionuclide therapy - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. openmedscience.com [openmedscience.com]

- 7. The Expanding Role of Somatostatin Analogs in the Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcgill.ca [mcgill.ca]

- 12. erc.bioscientifica.com [erc.bioscientifica.com]

- 13. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]

- 15. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Efficacy of [177Lu]Lu-DOTATATE in metastatic neuroendocrine neoplasms of different locations: data from the SEPTRALU study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase 3 Trial of 177Lu-Dotatate for Midgut Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. Safety and efficacy of peptide receptor radionuclide therapy in neuroendocrine tumors: A single center experience - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advanced Neuroendocrine Tumors: Adding Lu-177 Dotatate to Standard First-Line Therapy - The ASCO Post [ascopost.com]

- 23. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cancercenter.com [cancercenter.com]

- 25. researchgate.net [researchgate.net]

- 26. Dosimetric Quantities in Neuroendocrine Tumors over Treatment Cycles with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of Copper-64 DOTATATE for Somatostatin Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Copper-64 (Cu-64) DOTATATE to the family of somatostatin (B550006) receptors (SSTRs). A thorough understanding of this interaction is critical for the development and application of this radiopharmaceutical in the diagnosis and treatment of neuroendocrine tumors (NETs), which frequently overexpress these receptors.

Introduction to Copper-64 DOTATATE and Somatostatin Receptors

Copper-64 DOTATATE is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging. It consists of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) complexed with the radionuclide Copper-64, and conjugated to [Tyr3]octreotate (TATE), a synthetic analog of the peptide hormone somatostatin.

Somatostatin receptors are a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5, which are expressed in various tissues throughout the body. NETs, in particular, often exhibit a high density of these receptors on their cell surfaces, with SSTR2 being the most predominantly overexpressed subtype. This overexpression provides a molecular target for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT). The efficacy of 64Cu-DOTATATE is fundamentally dependent on its binding affinity and selectivity for these SSTR subtypes.

Quantitative Binding Affinity of DOTATATE Analogs to Somatostatin Receptors

Below is a summary of the binding affinities (IC50 values in nM) of Ga-labeled somatostatin analogs for the five human somatostatin receptor subtypes. It is important to note that Ga(III)-complexed DOTA-peptides have been shown to exhibit significantly higher binding affinities compared to other metallated versions.

| Receptor Subtype | Ga-DOTATATE IC50 (nM) |

| SSTR1 | >1000 |

| SSTR2 | 1.2 ± 0.6 |

| SSTR3 | 162 ± 16 |

| SSTR4 | >1000 |

| SSTR5 | >1000 |

Data adapted from studies on Gallium-labeled somatostatin analogs. The affinity for 64Cu-DOTATATE is expected to follow a similar profile, with very high affinity for SSTR2.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity for radiolabeled ligands like 64Cu-DOTATATE is typically performed through in vitro radioligand binding assays. The two primary types of assays are saturation binding assays and competition binding assays.

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Cells engineered to express a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells) are cultured to near confluence.

-

The cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and then lysed.

-

The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Assay Setup:

-

A series of dilutions of 64Cu-DOTATATE are prepared in the binding buffer.

-

For each concentration, two sets of tubes are prepared: one for total binding and one for non-specific binding.

-

To the "total binding" tubes, a known amount of cell membrane preparation and the 64Cu-DOTATATE dilution are added.

-

To the "non-specific binding" tubes, the same components are added, along with a high concentration of a non-radiolabeled somatostatin analog (e.g., unlabeled DOTATATE or octreotide) to saturate the specific binding sites.

-

-

Incubation:

-

The assay tubes are incubated at a controlled temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each 64Cu-DOTATATE concentration.

-

The specific binding data is then plotted against the concentration of 64Cu-DOTATATE and analyzed using non-linear regression to determine the Kd and Bmax values.

-

Competition Binding Assay

This assay is used to determine the IC50 and subsequently the Ki of a non-radiolabeled competitor, or to compare the relative affinities of different ligands.

Methodology:

-

Assay Setup:

-

A fixed, low concentration of 64Cu-DOTATATE (typically at or below its Kd) is used.

-

A series of dilutions of the non-radiolabeled competitor compound are prepared.

-

Assay tubes are prepared containing the cell membrane preparation, the fixed concentration of 64Cu-DOTATATE, and the varying concentrations of the competitor.

-

Control tubes for total binding (no competitor) and non-specific binding (high concentration of a known saturating ligand) are also included.

-

-

Incubation, Separation, and Quantification:

-

These steps are performed as described in the saturation binding assay protocol.

-

-

Data Analysis:

-

The amount of specifically bound 64Cu-DOTATATE is plotted against the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value of the competitor.

-

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Binding Affinity Determination

SSTR2 Signaling Pathway Activated by 64Cu-DOTATATE

Upon binding of 64Cu-DOTATATE to SSTR2, a cascade of intracellular events is initiated. SSTR2 is a G-protein coupled receptor that primarily couples to inhibitory G-proteins (Gi/o).

Pathway Description:

-

Binding: 64Cu-DOTATATE binds to the extracellular domain of the SSTR2.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn results in the inhibition of hormone secretion and cell proliferation.

-

Internalization: Following agonist binding, the 64Cu-DOTATATE-SSTR2 complex is internalized into the cell via endocytosis. This process is crucial for the therapeutic effect of PRRT, as it brings the radionuclide in close proximity to the cell nucleus.

Conclusion

Copper-64 DOTATATE exhibits a high binding affinity and selectivity for somatostatin receptor subtype 2. This characteristic is the cornerstone of its clinical utility in the management of neuroendocrine tumors. The quantitative assessment of this binding through rigorous in vitro assays is essential for the development of new and improved SSTR-targeting radiopharmaceuticals. The activation of the SSTR2 signaling pathway upon 64Cu-DOTATATE binding leads to anti-proliferative effects and receptor internalization, which are key mechanisms for both diagnosis and therapy. This guide provides the foundational knowledge for researchers and drug development professionals working in this exciting field.

Biodistribution and Pharmacokinetics of Detectnet (⁶⁴Cu-DOTATATE) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodistribution and pharmacokinetic profile of Detectnet (⁶⁴Cu-DOTATATE), a radiopharmaceutical agent used for positron emission tomography (PET) imaging of somatostatin (B550006) receptor-positive neuroendocrine tumors (NETs). The information herein is compiled from key clinical studies to support research and drug development activities.

Core Concepts and Mechanism of Action

This compound's active component is copper-64 (⁶⁴Cu) chelated to DOTA-TATE, a synthetic analogue of somatostatin. Its mechanism of action relies on the high affinity of DOTA-TATE for somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of well-differentiated neuroendocrine tumor cells. Following intravenous administration, this compound binds to these receptors, allowing for the visualization of tumor lesions via PET imaging due to the positron-emitting properties of ⁶⁴Cu.

Biodistribution

The biodistribution of this compound is characterized by uptake in organs with high SSTR2 expression and in major routes of clearance. The following table summarizes the estimated radiation absorbed doses in various organs from a first-in-humans clinical study, providing insight into the agent's distribution.

Table 1: Estimated Radiation Absorbed Doses in Adult Patients Following Intravenous Administration of this compound

| Organ | Mean Absorbed Dose (mGy/MBq) |

| Adrenals | 0.086 |

| Brain | 0.008 |

| Breasts | 0.009 |

| Gallbladder Wall | 0.021 |

| LLI Wall | 0.014 |

| Small Intestine | 0.020 |

| Stomach Wall | 0.014 |

| ULI Wall | 0.012 |

| Heart Wall | 0.017 |

| Kidneys | 0.066 |

| Liver | 0.160 |

| Lungs | 0.011 |

| Muscle | 0.010 |

| Ovaries | 0.014 |

| Pancreas | 0.016 |

| Red Marrow | 0.015 |

| Osteogenic Cells | 0.018 |

| Skin | 0.008 |

| Spleen | 0.081 |

| Testes | 0.009 |

| Thymus | 0.013 |

| Thyroid | 0.011 |

| Urinary Bladder Wall | 0.022 |

| Uterus | 0.016 |

| Total Body | 0.012 |

| Effective Dose (mSv/MBq) | 0.031 |

Data derived from a study with an injected activity of approximately 200 MBq. The liver is the organ with the highest absorbed radiation dose.[1][2]

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its receptor-binding properties and clearance mechanisms.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Radionuclide | Copper-64 (⁶⁴Cu) | [1][2] |

| Physical Half-life | 12.7 hours | [1][2] |

| Route of Administration | Intravenous Bolus Injection | [3] |

| Recommended Dose | 148 MBq (4.0 mCi) | [3] |

| Primary Route of Excretion | Renal | [1][2] |

Note: Detailed human pharmacokinetic parameters such as biological half-life, clearance, and volume of distribution are not extensively detailed in the reviewed literature, which primarily focuses on imaging characteristics and dosimetry.

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the biodistribution and safety of this compound.

First-in-Humans Biodistribution and Dosimetry Study

This study aimed to evaluate the clinical use of ⁶⁴Cu-DOTATATE, including its biodistribution, image quality, and radiation dose estimates.

Patient Population:

Radiopharmaceutical:

-

Synthesis: ⁶⁴Cu was produced via the ⁶⁴Ni(p,n)⁶⁴Cu reaction using a cyclotron. DOTA-TATE was labeled with ⁶⁴CuCl₂.

-

Administered Activity: 193-232 MBq of ⁶⁴Cu-DOTATATE administered intravenously.[1][2]

Imaging Protocol:

-

Scanner: PET/CT scanner.

-

Scan Acquisition: Whole-body PET scans were acquired at 1 hour (n=14), 3 hours (n=12), and 24 hours (n=5) after administration.[1][2]

-

Data Analysis: Tissue radioactivity concentrations for normal organs and lesions were quantified, and standardized uptake values (SUVs) were calculated. Radiation dose assessment was performed using OLINDA/EXM software.[1][2]

Phase III Safety and Efficacy Study

This study was designed to determine the optimal dose, diagnostic performance, and safety of ⁶⁴Cu-DOTATATE for PET/CT imaging of NETs.

Patient Population:

-

A dose-ranging study was conducted on 12 patients.

-

The main study included 21 healthy volunteers and 42 patients with known or suspected NETs.[3]

Radiopharmaceutical:

-

Dose-Ranging: Patients were divided into three dose groups: 111 MBq (3.0 mCi), 148 MBq (4.0 mCi), and 185 MBq (5.0 mCi).[3]

-

Optimal Dose: 148 MBq (4.0 mCi) was identified as the optimal dose for diagnostic quality images.[3]

Imaging Protocol:

-

Scanner: PET/CT scanner.

-

Image Acquisition: Performed after administration of the specified dose.

-

Image Interpretation: Three independent, masked nuclear medicine physicians evaluated the PET/CT scans. Diagnostic performance (sensitivity, specificity, etc.) was compared against a patient-specific standard of truth established by an independent oncologist.[3]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound uptake and a typical experimental workflow for a clinical biodistribution study.

Caption: Mechanism of this compound uptake by a neuroendocrine tumor cell.

Caption: A typical workflow for a clinical biodistribution study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical PET of neuroendocrine tumors using 64Cu-DOTATATE: first-in-humans study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 64Cu-DOTATATE PET/CT for Imaging Patients with Known or Suspected Somatostatin Receptor-Positive Neuroendocrine Tumors: Results of the First U.S. Prospective, Reader-Masked Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Internalization of 64Cu-DOTATATE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

64Cu-DOTATATE is a radiopharmaceutical agent increasingly utilized for the imaging of neuroendocrine tumors (NETs) via Positron Emission Tomography (PET). Its efficacy is rooted in the high expression of somatostatin (B550006) receptor subtype 2 (SSTR2) on the surface of many NET cells. This guide provides an in-depth overview of the cellular mechanisms governing the uptake and internalization of 64Cu-DOTATATE, crucial for understanding its diagnostic and potential therapeutic applications.

Core Mechanism: Receptor-Mediated Endocytosis

The accumulation of 64Cu-DOTATATE within tumor cells is primarily an active, receptor-mediated process. As an analogue of somatostatin, DOTATATE binds with high affinity to SSTR2. This binding event triggers the internalization of the receptor-ligand complex, effectively trapping the radioactive copper isotope within the cell. This intracellular accumulation is vital for the high tumor-to-background contrast observed in PET imaging.

Quantitative Analysis of 64Cu-DOTATATE Cellular Interactions

The binding affinity and internalization efficiency of 64Cu-DOTATATE have been quantified in various preclinical studies. These parameters are critical for evaluating the effectiveness of the radiopharmaceutical.

Table 1: In Vitro Binding Affinity and Internalization of 64Cu-DOTATATE

| Cell Line | Receptor Target | Binding Affinity (Kd) | Internalization (% of total bound) | Time Point | Reference |

| C6 glioma | SSTR2 | 21.7 ± 3.8 nM | >58% | 6 hours | [1] |

| MPC cells | SSTR2 | Varies (agonist-specific) | 48-68% (for TATE derivatives) | 1 hour | [2] |

Table 2: In Vivo Biodistribution of 64Cu-DOTATATE (Human Studies)

| Organ/Tissue | SUVmax (1 hour post-injection) | SUVmax (3 hours post-injection) | Reference |

| Pituitary | 19.0 ± 2.6 | 19.4 ± 3.3 | [3] |

| Adrenal Glands | 21.1 ± 3.1 | 27.8 ± 3.6 | [3] |

| Kidneys | 21.3 ± 2.5 | 19.9 ± 2.0 | [3] |

| Liver | 11.3 ± 0.8 | 13.6 ± 0.8 | [3] |

| Spleen | 17.8 ± 1.8 | 18.0 ± 1.8 | [3] |

Signaling Pathway of SSTR2 Internalization

The internalization of the 64Cu-DOTATATE-SSTR2 complex is a well-orchestrated cellular process. Upon agonist binding, the receptor undergoes a conformational change, initiating a signaling cascade that leads to its removal from the cell surface.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of 64Cu-DOTATATE's cellular interactions.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Kd) and the total number of receptors (Bmax) for 64Cu-DOTATATE in a given cell line.

Methodology:

-

Cell Culture: Culture SSTR2-expressing cells (e.g., AR42J, NCI-H69, or transfected cell lines) to near confluency in appropriate multi-well plates.

-

Incubation: Incubate the cells with increasing concentrations of 64Cu-DOTATATE in a suitable binding buffer at 37°C for a predetermined time to reach equilibrium.

-

Washing: Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH or a detergent-based buffer).

-

Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.

-

Data Analysis: Determine non-specific binding by including a set of wells with a high concentration of unlabeled DOTATATE. Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to calculate Kd and Bmax.

In Vitro Internalization Assay

This assay quantifies the rate and extent of 64Cu-DOTATATE internalization into SSTR2-expressing cells.

Methodology:

-

Cell Culture: Plate SSTR2-expressing cells in multi-well plates and allow them to adhere.

-

Incubation: Incubate the cells with a fixed concentration of 64Cu-DOTATATE at 37°C for various time points (e.g., 15, 30, 60, 120, and 240 minutes).

-

Surface-Bound Ligand Removal: At each time point, place the plates on ice and treat the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) for a short period to strip the surface-bound radioligand.

-

Washing: Wash the cells with ice-cold buffer.

-

Cell Lysis and Radioactivity Measurement: Lyse the cells and measure the internalized radioactivity as described in the binding assay.

-

Total Binding Determination: In a parallel set of wells, determine the total cell-associated radioactivity (surface-bound + internalized) at each time point by omitting the acid wash step.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity at each time point.

Conclusion

The cellular uptake and internalization of 64Cu-DOTATATE are intricate processes fundamentally dependent on SSTR2 expression and the subsequent receptor-mediated endocytosis pathway. A thorough understanding of these mechanisms, supported by robust quantitative data from standardized in vitro and in vivo experiments, is paramount for the continued development and optimal clinical application of this and other targeted radiopharmaceuticals in the diagnosis and treatment of neuroendocrine tumors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the behavior of 64Cu-DOTATATE at the cellular level.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Copper-64 (⁶⁴Cu) Dotatate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-64 (⁶⁴Cu) dotatate (B3348540) is a radiopharmaceutical agent increasingly utilized for the diagnostic imaging of neuroendocrine tumors (NETs) using Positron Emission Tomography (PET). This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and quality control, and an examination of its biological mechanism of action. The unique characteristics of ⁶⁴Cu, combined with the high affinity of the somatostatin (B550006) analogue dotatate for SSTR2 receptors, make this radiotracer a valuable tool in oncology.

Physical Properties of Copper-64

Copper-64 is a radioisotope of copper with a unique decay scheme that makes it suitable for both diagnostic imaging and therapeutic applications. Its physical properties are summarized in the table below.

| Property | Value | Citations |

| Half-life (t½) | 12.7 hours | [1][2][3][4] |

| Decay Modes | β+ (positron emission), β- (beta emission), Electron Capture (EC) | [1][3][5][6] |

| Decay Probabilities | β+: 17.5% - 19%, β-: 38.5% - 40%, EC: 41% - 44% | [1][3][6][7] |

| Maximum Positron Energy (β+) | 0.653 - 0.656 MeV | [1][7] |

| Average Positron Energy (β+) | 0.278 MeV | [8] |

| Maximum Beta Energy (β-) | 0.579 - 0.580 MeV | [1][3] |

| Gamma Ray Energy | 1.346 MeV (emitted in 0.472% of decays) | [1] |

| Daughter Nuclides | Nickel-64 (⁶⁴Ni) via β+ and EC, Zinc-64 (⁶⁴Zn) via β- | [1][5] |

Chemical Properties of Constituent Components

The functionality of ⁶⁴Cu dotatate arises from the specific chemical properties of its three main components: the radionuclide ⁶⁴Cu, the chelator DOTA, and the targeting peptide TATE.

Copper-64 (⁶⁴Cu)

In solution, Copper-64 typically exists in the divalent oxidation state (Cu²⁺)[8]. This ionic form allows for its coordination with chelating agents. The production of high-purity, no-carrier-added ⁶⁴Cu is crucial for radiopharmaceutical applications and is typically achieved via the ⁶⁴Ni(p,n)⁶⁴Cu nuclear reaction in a cyclotron[9].

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

DOTA is a macrocyclic chelating agent that forms highly stable complexes with a variety of metal ions, including Cu²⁺. Its structure consists of a 12-membered tetraaza ring with four pendant carboxylate arms. This arrangement allows it to act as an octadentate ligand, effectively encapsulating the metal ion and preventing its release in vivo[10][11][12]. The high thermodynamic stability and kinetic inertness of the Cu-DOTA complex are critical for preventing the transchelation of ⁶⁴Cu to other biological molecules[13][14].

| Property | Value | Citations |

| Chemical Formula | C₁₆H₂₈N₄O₈ | [10] |

| Molar Mass | 404.42 g/mol | [10][15] |

| Appearance | White crystalline solid | [10] |

| Function | Octadentate chelating agent | [10][11] |

TATE (Tyr³-Octreotate)

TATE is a synthetic analogue of the natural hormone somatostatin. It is an octapeptide designed to have a high binding affinity for somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed on the surface of many neuroendocrine tumor cells[2][16]. The TATE moiety serves as the targeting vector, delivering the ⁶⁴Cu radionuclide specifically to the tumor site.

Experimental Protocols

Production of ⁶⁴CuCl₂

The production of ⁶⁴Cu for radiolabeling involves the irradiation of an enriched ⁶⁴Ni target followed by chemical purification.

Workflow for ⁶⁴CuCl₂ Production

Caption: Workflow for the production of ⁶⁴CuCl₂.

Methodology:

-

Target Preparation: An enriched (>99%) ⁶⁴Ni metal is electroplated onto a silver disc backing to create the target.

-

Irradiation: The ⁶⁴Ni target is irradiated with a 16 MeV proton beam in a cyclotron. The nuclear reaction ⁶⁴Ni(p,n)⁶⁴Cu produces the ⁶⁴Cu radionuclide.

-

Purification:

-

The irradiated target is dissolved in hydrochloric acid (HCl).

-

The resulting solution is passed through an ion exchange chromatography column to separate the ⁶⁴Cu from the ⁶⁴Ni target material and other impurities.

-

The purified ⁶⁴Cu fraction is collected and evaporated to yield a solution of ⁶⁴CuCl₂ in aqueous HCl.

-

Radiolabeling of DOTA-TATE with ⁶⁴Cu

The conjugation of ⁶⁴Cu to DOTA-TATE is a critical step in the synthesis of the final radiopharmaceutical.

Workflow for ⁶⁴Cu dotatate Radiolabeling

Caption: Workflow for the radiolabeling of DOTA-TATE with ⁶⁴Cu.

Methodology:

-

Reaction Mixture Preparation:

-

A sterile solution of DOTA-TATE (e.g., 0.3 mg) and a radioprotectant such as gentisic acid (e.g., 25 mg) are prepared in an aqueous sodium acetate (B1210297) buffer (e.g., 1 mL; 0.4 M, pH 5.0).

-

This solution is added to a dry vial containing the purified ⁶⁴CuCl₂ (e.g., 800–1,000 MBq).

-

-

Incubation: The reaction mixture is incubated at 95°C for 10-20 minutes.

-

Purification:

-

The reaction mixture is passed through a Sep-Pak C18 cartridge.

-

The cartridge is washed with water to remove unreacted ⁶⁴Cu and other hydrophilic impurities.

-

The desired ⁶⁴Cu-DOTATATE product, which is retained on the cartridge, is then eluted with ethanol.

-

-

Formulation: The eluted product is typically filtered through a 0.22-μm filter into a vial containing a stabilizing solution, such as sodium ascorbate.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the final ⁶⁴Cu dotatate product. The primary methods used are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

| Parameter | Specification | Citations |

| Radiochemical Purity (RCP) | > 95% | |

| Specific Activity | 4.78 MBq/mmol to 29.6 MBq/μg | |

| Radionuclidic Purity | > 99% |

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the radiochemical purity of the ⁶⁴Cu dotatate by separating the labeled product from unlabeled precursors and other impurities.

| HPLC Parameter | Typical Value |

| Column | C18 reverse-phase |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A gradient from high aqueous to high organic concentration |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector (e.g., at 220 nm) and a radioactivity detector |

4.3.2. Thin-Layer Chromatography (TLC)

TLC is a simpler and faster method for assessing radiochemical purity, particularly for detecting the presence of free ⁶⁴Cu.

| TLC Parameter | Typical Value |

| Stationary Phase | Silica gel plates |

| Mobile Phase | A mixture of ammonium (B1175870) acetate and methanol (B129727) or a citrate (B86180) buffer |

| Detection | A radio-TLC scanner is used to determine the distribution of radioactivity on the plate. |

Mechanism of Action and Signaling Pathway

The clinical utility of ⁶⁴Cu dotatate is based on its ability to target and bind to somatostatin receptor subtype 2 (SSTR2), which is a G-protein coupled receptor (GPCR)[16].

SSTR2 Signaling Pathway

Caption: SSTR2 Signaling Pathway initiated by ⁶⁴Cu dotatate.

Signaling Cascade:

-

Binding: ⁶⁴Cu dotatate binds to the SSTR2 receptor on the surface of neuroendocrine tumor cells[16].

-

G-protein Activation: This binding event activates an associated inhibitory G-protein (Gi).

-

Downstream Effects: The activated Gi protein initiates several downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The primary effect is the inhibition of the enzyme adenylyl cyclase.

-

Reduction in cAMP: This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Kinase Activity: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and modulation of the mitogen-activated protein kinase (MAPK) pathway.

-

-

Cellular Response: These signaling changes result in the desired anti-tumor effects, including the inhibition of hormone secretion, induction of apoptosis (programmed cell death), and anti-proliferative effects. The internalization of the receptor-ligand complex also contributes to the retention of the radionuclide within the tumor cell.

Conclusion

⁶⁴Cu dotatate is a robust radiopharmaceutical with well-defined physical and chemical properties that make it highly suitable for the PET imaging of neuroendocrine tumors. Its synthesis and quality control are based on established radiochemical procedures that ensure a high-purity and high-specific-activity product. The high affinity of the dotatate moiety for SSTR2 and the subsequent internalization and downstream signaling contribute to its excellent imaging characteristics and potential therapeutic applications. This guide provides the foundational technical information for researchers and professionals working with this important diagnostic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. youtube.com [youtube.com]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. Home Page [chem.ualberta.ca]

- 6. Full Document Preview [gravitas.acr.org]

- 7. researchgate.net [researchgate.net]

- 8. glsciences.eu [glsciences.eu]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human somatostatin receptor, SSTR2, is coupled to adenylyl cyclase in the presence of Gi alpha 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Radio-labeling of DOTA-TATE with Copper-64 for PET Imaging

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies behind the radio-labeling of DOTA-TATE with Copper-64 (⁶⁴Cu). ⁶⁴Cu-DOTA-TATE is a positron emission tomography (PET) agent indicated for the localization of somatostatin (B550006) receptor (SSTR) positive neuroendocrine tumors (NETs) in adult patients.[1][2] Its adoption in clinical practice is driven by its favorable physical characteristics and diagnostic accuracy.[3][4]

Mechanism of Action and Signaling Pathway

The efficacy of ⁶⁴Cu-DOTA-TATE is rooted in the high expression of somatostatin receptors on the surface of many neuroendocrine tumor cells.[5] The radiopharmaceutical is a conjugate of three key components:

-

DOTA (Tetraxetan): A bifunctional chelator that securely complexes the Copper-64 radionuclide.[6]

-

(Tyr³)-Octreotate (TATE): A synthetic analog of the natural hormone somatostatin. It is an agonist with a high binding affinity, particularly for somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed in NETs.[6][7]

-

Copper-64 (⁶⁴Cu): A cyclotron-produced radionuclide with a half-life of 12.7 hours and a mean positron range of approximately 0.56 mm, which allows for high-resolution PET imaging.[8][9][10]

Upon intravenous administration, ⁶⁴Cu-DOTA-TATE circulates in the bloodstream and binds with high specificity to SSTRs on tumor cells. The complex is then internalized into the cell via endocytosis.[6] This "trapping" mechanism allows for the accumulation of the ⁶⁴Cu radioisotope within the tumor, enabling its visualization through PET imaging.[6][11]

The binding of DOTA-TATE to the SSTR initiates a G protein-coupled receptor signaling cascade. This pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12] The reduction in cAMP influences downstream cellular processes, including the inhibition of hormone secretion and cell proliferation.[12]

Production and Radiolabeling Workflow

The generation of clinical-grade ⁶⁴Cu-DOTA-TATE is a multi-step process that begins with the production of the ⁶⁴Cu radionuclide and culminates in a series of rigorous quality control checks. The 12.7-hour half-life of ⁶⁴Cu provides significant logistical advantages over shorter-lived PET isotopes like Gallium-68 (t½ ≈ 68 min), allowing for centralized production and distribution to imaging centers without an on-site cyclotron.[4][9]

Experimental Protocols

The following sections detail a representative protocol for the synthesis and quality control of ⁶⁴Cu-DOTA-TATE, synthesized from published methodologies.[7][13]

-

⁶⁴CuCl₂ in 0.1 M HCl (Good Manufacturing Practice grade)

-

DOTA-TATE peptide precursor

-

Sodium acetate (B1210297) buffer (pH 4.5-5.5)

-

Sodium ascorbate (B8700270) solution (50 mg/mL, sterile)

-

Ethanol (B145695) (USP grade)

-

Sterile water for injection

-

Sep-Pak C18 light cartridge

-

0.22 µm sterile filter

-

Preparation: In a sterile reaction vial, combine the DOTA-TATE peptide precursor with the sodium acetate buffer.

-

Reaction: Add the ⁶⁴CuCl₂ solution to the vial containing the DOTA-TATE precursor. The typical molar ratio of peptide to copper is optimized to ensure high labeling efficiency.

-

Incubation: Heat the reaction mixture at approximately 95°C for 10-15 minutes.

-

Purification: After incubation, pass the reaction mixture through a pre-conditioned Sep-Pak C18 cartridge. The ⁶⁴Cu-DOTA-TATE product is retained on the cartridge, while unreacted ⁶⁴Cu and hydrophilic impurities pass through.

-

Elution: Wash the cartridge with sterile water. Elute the purified ⁶⁴Cu-DOTA-TATE from the cartridge using a small volume (e.g., 1 mL) of ethanol.

-

Formulation: Collect the ethanolic eluate into a sterile vial containing the sodium ascorbate solution, which acts as a radioprotectant to prevent radiolysis. Dilute with sterile saline for injection to achieve the desired final concentration and a physiologically acceptable ethanol concentration.

-

Sterilization: Pass the final product solution through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.

A comprehensive suite of quality control tests is mandatory to ensure the final product is safe and effective for human administration.

-

Appearance: Visual inspection for clarity and absence of particulate matter.

-

pH: Must be within a physiologically acceptable range (typically 5.0-7.0).

-

Radiochemical Purity (RCP): Determined by radio-HPLC and/or radio-TLC. The RCP must typically be ≥95%.[7]

-

Radionuclidic Purity: Assessed by gamma-ray spectroscopy to ensure the absence of contaminating radioisotopes.

-

Sterility: Tested to confirm the absence of microbial contamination.

-

Bacterial Endotoxins: Measured to ensure pyrogen levels are below the accepted threshold.

Quantitative Data Summary

The selection of a radionuclide is critical for diagnostic performance. ⁶⁴Cu offers distinct physical properties compared to the more common ⁶⁸Ga.

Table 1: Comparison of Physical Properties: ⁶⁴Cu vs. ⁶⁸Ga

| Property | Copper-64 (⁶⁴Cu) | Gallium-68 (⁶⁸Ga) | Reference(s) |

|---|---|---|---|

| Half-life | 12.7 hours | 68 minutes | [6][7] |

| Max. Positron Energy (β⁺) | 0.65 MeV | 1.90 MeV | [7][13] |

| Mean Positron Range in Tissue | ~0.56 mm | ~3.5 mm | [10][13] |

| Positron Abundance | 17% | 88% | [4][7] |

| Production Method | Cyclotron | ⁶⁸Ge/⁶⁸Ga Generator |[5][9] |

The longer half-life and shorter positron range of ⁶⁴Cu contribute to logistical flexibility and superior spatial resolution in PET images.[4][10]

Table 2: ⁶⁴Cu-DOTA-TATE Radiolabeling and Quality Control Parameters

| Parameter | Typical Specification | Reference(s) |

|---|---|---|

| Radiolabeling Time | < 30 minutes | [7] |

| Radiochemical Yield | > 95% | [7] |

| Radiochemical Purity | ≥ 95% | [7] |

| Specific Activity | 4.78 MBq/mmol |[7] |

Table 3: Clinical Performance and Dosimetry of ⁶⁴Cu-DOTA-TATE

| Parameter | Value | Reference(s) |

|---|---|---|

| Recommended Administered Activity | 148 MBq (4.0 mCi) | [13][14] |

| Estimated Effective Dose | 6.3 mSv (for 200 MBq) | [7] |

| Diagnostic Sensitivity | 90.9% - 100.0% | [13][14] |

| Diagnostic Specificity | 96.6% - 96.8% | [13][14] |

| Optimal Imaging Time | 1-3 hours post-injection |[3][7] |

Clinical trials have demonstrated that ⁶⁴Cu-DOTA-TATE PET/CT is a safe and highly accurate imaging technique for detecting SSTR-expressing NETs.[13][14] Head-to-head comparisons with ⁶⁸Ga-labeled somatostatin analogs have shown that while patient-based sensitivity and specificity are similar, ⁶⁴Cu-DOTA-TATE identifies significantly more true-positive lesions, which can be critical for accurate staging and treatment planning.[13][15] No serious adverse events have been attributed to ⁶⁴Cu-DOTA-TATE administration.[13][14]

References

- 1. Detectnet (copper Cu 64 dotatate): Tumor Tracer for PET Scans [medicinenet.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. researchgate.net [researchgate.net]

- 4. Choice Is Good at Times: The Emergence of [64Cu]Cu-DOTATATE–Based Somatostatin Receptor Imaging in the Era of [68Ga]Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The value of 68Ga-DOTATATE PET/CT in diagnosis and management of neuroendocrine tumors compared to current FDA approved imaging modalities: a review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOTA-TATE - Wikipedia [en.wikipedia.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Diagnostic Value of Radiolabelled Somatostatin Analogues for Neuroendocrine Tumour Diagnosis: The Benefits and Drawbacks of [64Cu]Cu-DOTA-TOC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Gallium Dotatate Ga-68? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. 64Cu-DOTATATE PET/CT for Imaging Patients with Known or Suspected Somatostatin Receptor-Positive Neuroendocrine Tumors: Results of the First U.S. Prospective, Reader-Masked Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

In Vitro Evaluation of SSTR2-Targeting Compounds in Neuroendocrine Tumor Cell Lines: A Technical Guide

Disclaimer: This technical guide outlines a comprehensive framework for the in-tissues evaluation of somatostatin (B550006) receptor type 2 (SSTR2)-targeting compounds in neuroendocrine tumor (NET) cell lines. While "Detectnet" (64Cu-DOTATATE) is an approved PET imaging agent that binds to SSTR2, publically available literature does not contain in-tissues studies on its direct therapeutic effects on NET cell lines. Therefore, this document serves as a detailed methodological guide for researchers investigating novel SSTR2-targeted therapies, using established NET cell line models and standard in-tissues assays. The quantitative data presented herein is illustrative and based on typical findings for SSTR2 agonists.

Introduction

Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies characterized by the expression of somatostatin receptors (SSTRs), with SSTR2 being the most predominantly overexpressed subtype.[1][2] This high expression of SSTR2 provides an excellent target for both diagnostic imaging and targeted therapies. Agents like this compound leverage this by using a radionuclide-chelated somatostatin analog to visualize tumors via Positron Emission Tomography (PET).[1][2] This guide details the in-tissues methodologies required to assess the potential therapeutic efficacy of SSTR2-targeting compounds using well-characterized NET cell lines.

The most commonly used pancreatic NET (pNET) cell lines, BON-1 and QGP-1, are invaluable tools for such investigations.[3][4][5] Both cell lines are known to express SSTRs, making them suitable models for studying the effects of SSTR2-targeting agents.[1][6]

Neuroendocrine Tumor Cell Lines

A foundational step in the in-tissues evaluation of a targeted compound is the selection of appropriate cell line models. The BON-1 and QGP-1 human pancreatic neuroendocrine tumor cell lines are widely utilized for this purpose.[3][4][5]

| Cell Line | Origin | Key Characteristics | SSTR Expression |

| BON-1 | Human Pancreatic Neuroendocrine Tumor | Produces neurotensin, pancreastatin, and chromogranin A. Harbors mutations in TSC2 and NRAS.[7] | Expresses SSTRs, including SSTR2.[3][6] |

| QGP-1 | Human Pancreatic Neuroendocrine Tumor | Expresses neuroendocrine markers such as carcinoembryonic antigen (CEA) and synaptophysin.[1] Harbors mutations in ATRX and KRAS.[7] | Expresses SSTR2 and SSTR5.[1] |

Experimental Protocols

This section provides detailed protocols for key in-tissues experiments to characterize the biological effects of an SSTR2-targeting compound.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a test compound. The MTT and CellTiter-Glo® assays are commonly employed for this purpose.

3.1.1. MTT Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed BON-1 or QGP-1 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[8]

-

Treat the cells with varying concentrations of the SSTR2-targeting compound for 72 hours.[8]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

-

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase uses ATP to generate a luminescent signal that is proportional to the number of viable cells.

-

Protocol:

-

Seed 2,500 to 5,000 cells per well in a 96-well plate and allow them to attach for 24 hours.[9]

-

Treat the cells with the test compound for the desired duration (e.g., 72 or 144 hours).[9]

-

Add 20 µL of CellTiter-Glo® reagent to each well.[10]

-

Mix on a plate shaker for 3 minutes to induce cell lysis.[10]

-

Measure the luminescence using a luminometer.

-

Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of programmed cell death, apoptosis assays are performed.

3.2.1. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

-

Protocol:

-

Seed 5 x 105 QGP-1 cells per well in a 6-well plate and treat with the SSTR2-targeting compound for 48 hours.[11][12]

-

Collect both adherent and floating cells by centrifugation.[13]

-

Wash the cells once with cold 1X PBS.[13]

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubate for 15-20 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Analyze the cells by flow cytometry within 1 hour.[13]

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to investigate the effect of the SSTR2-targeting compound on key intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in NETs.

-

Principle: This technique allows for the detection of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Plate 2 x 106 BON-1 cells and treat with the test compound for the desired time.[14]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[14][15]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.[15]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[15]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[15]

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6, S6) overnight at 4°C.[16][17]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

-

Visualization of Pathways and Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows.

Caption: Experimental workflow for in vitro evaluation.

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Illustrative Quantitative Data

The following tables present hypothetical data that could be generated from the described experiments, illustrating the potential effects of an SSTR2-targeting compound on NET cell lines.

Table 1: IC50 Values of a Hypothetical SSTR2-Targeting Compound

| Cell Line | IC50 (nM) after 72h |

| BON-1 | 50 |

| QGP-1 | 75 |

Table 2: Apoptosis Induction by a Hypothetical SSTR2-Targeting Compound (72h treatment)

| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| BON-1 | Control | 2.5 | 1.8 |

| Compound (50 nM) | 15.2 | 8.5 | |

| QGP-1 | Control | 3.1 | 2.2 |

| Compound (75 nM) | 12.8 | 6.7 |

Table 3: Modulation of PI3K/Akt/mTOR Pathway by a Hypothetical SSTR2-Targeting Compound

| Cell Line | Treatment | p-Akt (Ser473) / Total Akt | p-S6 (Ser235/236) / Total S6 |

| BON-1 | Control | 1.00 | 1.00 |

| Compound (50 nM) | 0.35 | 0.25 | |

| QGP-1 | Control | 1.00 | 1.00 |

| Compound (75 nM) | 0.45 | 0.30 |

Conclusion

This technical guide provides a comprehensive overview of the in-tissues methodologies required to evaluate the potential therapeutic efficacy of SSTR2-targeting compounds in neuroendocrine tumor cell lines. By employing a systematic approach that includes cell viability assays, apoptosis analysis, and investigation of key signaling pathways, researchers can thoroughly characterize the mechanism of action of novel therapeutic agents. The provided protocols and illustrative data serve as a valuable resource for scientists and drug development professionals working in the field of neuroendocrine tumor research.

References

- 1. accegen.com [accegen.com]

- 2. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Ex Vivo Modeling of Human Neuroendocrine Tumors in Tissue Surrogates [frontiersin.org]

- 6. Characterization of the Pancreatic Neuroendocrine Neoplasm Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-exome characterization of pancreatic neuroendocrine tumor cell lines BON-1 and QGP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cabozantinib in neuroendocrine tumors: tackling drug activity and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroendocrine differentiation (ND) in sensitivity of neuroendocrine tumor (NET) cells to ONC201/TIC10 cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the therapeutic potential of simvastatin in pancreatic neuroendocrine neoplasms: insights into cell cycle regulation and apoptosis - Shi - Translational Cancer Research [tcr.amegroups.org]

- 12. Exploring the therapeutic potential of simvastatin in pancreatic neuroendocrine neoplasms: insights into cell cycle regulation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

- 14. Dual Inhibition of PI3K and mTOR Signaling Pathways Decreases Human Pancreatic Neuroendocrine Tumor (PNET) Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the PI3K/mTOR Pathway in Murine Endocrine Cell Lines: In Vitro and in Vivo Effects on Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reciprocal Interactions between Fibroblast and Pancreatic Neuroendocrine Tumor Cells: Putative Impact of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Co-Targeting the PI3K and RAS Pathways for the Treatment of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standardized Detectnet (64Cu-dotatate) PET/CT Imaging Protocol for Clinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography/Computed Tomography (PET/CT) imaging with Detectnet™ (Copper Cu 64 dotatate (B3348540) injection) is a crucial tool for the localization of somatostatin (B550006) receptor-positive neuroendocrine tumors (NETs) in adult patients.[1][2][3] This technology leverages the affinity of dotatate for somatostatin receptors, which are overexpressed in most NETs.[1] The positron-emitting radionuclide, Copper-64 (64Cu), allows for high-resolution imaging to determine the location and extent of NETs, providing critical information for diagnosis, staging, and treatment planning.[2]

This document provides a detailed, standardized protocol for the clinical research use of this compound PET/CT imaging to ensure data consistency and comparability across different research sites and studies.

Signaling Pathway and Mechanism of Action

This compound works by targeting the somatostatin receptor 2 (SSTR2), which is highly expressed on the cell surface of many neuroendocrine tumors. The dotatate component of the radiopharmaceutical is a synthetic analog of somatostatin and binds with high affinity to these receptors. 64Cu is a positron-emitting radionuclide that is chelated to the dotatate. When this compound is administered intravenously, it circulates throughout the body and accumulates at sites of SSTR2-expressing tumors. The positrons emitted by 64Cu annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the three-dimensional localization and quantification of tumor tissue.

Figure 1: Mechanism of Action for this compound PET/CT Imaging.

Experimental Protocols

Patient Preparation

Proper patient preparation is critical for optimal image quality and to avoid misinterpretation.

Medication Adjustment:

-

Long-acting somatostatin analogs (e.g., Octreotide LAR, Lanreotide): Discontinue for a minimum of 28 days prior to imaging.[1]

-

Short-acting somatostatin analogs (e.g., Octreotide): Withhold for at least 2 days (48 hours) prior to the exam.[1][4]

Diet and Hydration:

-

There are no fasting requirements; patients may eat their regular meals.[4]

-

Patients should begin hydrating the day before the scan and drink plenty of fluids before and after the administration of this compound to facilitate tracer clearance.[2][4]

Other Considerations:

-

Patients may take their other prescribed medications as usual.[1][4]

-

Wear comfortable clothing with minimal metal and no jewelry.[1][4]

-

Lactating women should interrupt breastfeeding for 12 hours after this compound administration.[4]

Radiopharmaceutical Administration

Dosage:

-

The recommended administered activity of this compound is 148 MBq (4 mCi) for an adult patient.[3]

Administration:

-

Administer via intravenous injection.

-

Follow appropriate aseptic techniques and radiation safety procedures.

PET/CT Image Acquisition

Uptake Period:

-

After the injection of this compound, the patient should rest for a waiting period of 60 to 90 minutes for the radiotracer to circulate and accumulate in the target tissues.[1][4]

Scanning Protocol:

-

The PET scan duration is typically around 40-45 minutes.[1][4]

-

Image from the skull base to the mid-thigh.

-

The CT scan can be a low-dose scan for attenuation correction and anatomical localization.[3]

Image Reconstruction

-

PET images should be reconstructed using an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).[3]

-

Typical reconstruction parameters include a matrix of 180, 4 iterations, and 10 subsets.[3]

-

A Gaussian filter is often applied.[3]

Data Analysis and Interpretation

-

Image interpretation should be performed by a qualified nuclear medicine physician.

-

Uptake of the tracer can be quantified using the Standardized Uptake Value (SUV).

-

A rotating maximum intensity projection (MIP) display and surface-rendered 3D displays can facilitate lesion evaluation.[3]

-

It is important to be aware of the potential for misinterpretation, as other tumors or normal tissues may also show uptake.[2]

Quantitative Data Summary

| Parameter | Recommended Value/Instruction | Source(s) |

| Radiotracer | This compound (Copper Cu 64 dotatate) | [1][2] |

| Recommended Activity | 148 MBq (4 mCi) | [3] |

| Medication Hold (Long-acting somatostatin analogs) | Minimum 28 days | [1] |

| Medication Hold (Short-acting somatostatin analogs) | Minimum 2 days (48 hours) | [1][4] |

| Patient Hydration | Begin the day before and continue after the scan | [2][4] |

| Uptake Time | 60 - 90 minutes | [1][4] |

| Scan Duration (PET) | Approximately 40 - 45 minutes | [1][4] |

| Effective Radiation Dose (from this compound) | 4.7 mSv (for 148 MBq) | [3] |

| Critical Organ Radiation Dose (Liver) | ~24 mGy (for 148 MBq) | [3] |

| Critical Organ Radiation Dose (Kidneys/Adrenals) | ~21 mGy (for 148 MBq) | [3] |

| Critical Organ Radiation Dose (Spleen) | ~17 mGy (for 148 MBq) | [3] |

Standardized Workflow

The following diagram outlines the standardized workflow for a this compound PET/CT scan in a clinical research setting.

Figure 2: Standardized Workflow for this compound PET/CT Imaging.

Related uPAR PET/CT Imaging Protocols

While "this compound" specifically refers to 64Cu-dotatate for NETs, the radionuclide 64Cu is also used in investigational PET imaging agents targeting the urokinase-type plasminogen activator receptor (uPAR), such as 64Cu-DOTA-AE105.[5][6] uPAR is a marker of cancer aggressiveness and is overexpressed in various cancers, including breast, prostate, and bladder cancer.[5][6] Clinical research protocols for 64Cu-DOTA-AE105 uPAR PET/CT imaging share some similarities with the this compound protocol but also have key differences.

| Parameter | 64Cu-DOTA-AE105 (uPAR Imaging) Protocol | Source(s) |

| Target | Urokinase-type Plasminogen Activator Receptor (uPAR) | [5][6] |

| Indications (Research) | Breast, Prostate, Bladder Cancer | [5][6] |

| Administered Activity | Approximately 200 MBq | [7][8] |

| Imaging Time Points | Serial scans at 1, 3, and 24 hours post-injection | [5][7] |

| Key Findings | High uptake in primary tumors and metastases, correlates with uPAR expression | [5][6] |

| Safety | No adverse or clinically detectable side effects reported in early studies | [5][6] |

Note: 64Cu-DOTA-AE105 is an investigational agent and its protocol is subject to the specific design of the clinical trial. The multi-time point imaging is a notable difference from the single uptake time protocol for clinical this compound imaging.

Conclusion

Standardization of PET/CT imaging protocols is paramount in clinical research to ensure the reliability and reproducibility of results. This document provides a comprehensive, standardized protocol for this compound (64Cu-dotatate) PET/CT imaging for the localization of neuroendocrine tumors. Adherence to these guidelines will facilitate the collection of high-quality, consistent data, thereby advancing our understanding and clinical management of NETs. Furthermore, the distinction and comparison with related investigational agents like 64Cu-DOTA-AE105 highlight the expanding applications of 64Cu-based PET imaging in oncology research.

References

- 1. cancercarespecialists.org [cancercarespecialists.org]

- 2. This compound.com [this compound.com]

- 3. apps.ausrad.com [apps.ausrad.com]

- 4. flcancer.com [flcancer.com]

- 5. First-in-human uPAR PET: Imaging of Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

Application Notes and Protocols for Detectnet™ (Copper Cu-64 Dotatate) Administration in Research Studies

For Researchers, Scientists, and Drug Development Professionals

These comprehensive guidelines provide detailed protocols for patient preparation prior to the administration of Detectnet™ (copper Cu-64 dotatate (B3348540) injection) in a research setting. Adherence to these protocols is crucial for ensuring patient safety, optimizing image quality, and maintaining the integrity of study data. This compound is a radioactive diagnostic agent indicated for use with positron emission tomography (PET) for the localization of somatostatin (B550006) receptor-positive neuroendocrine tumors (NETs) in adult patients.[1][2][3][4]

Patient Screening and Preparation

Proper patient preparation is paramount for a successful PET scan with this compound. The following steps should be meticulously followed.

Patient Consultation and Hydration

Prior to the administration of this compound, it is essential to instruct patients on the importance of adequate hydration to minimize radiation exposure.[1][5] Patients should be advised to drink plenty of water before and after the scan to help flush the radioactive tracer from their system.[5][6][7][8] There are no required fasting or dietary restrictions for this procedure.[6][7][8]

Medication Review and Adjustment

A thorough review of the patient's current medications is necessary. Of particular importance are somatostatin analogs, which competitively bind to the same receptors as this compound and can interfere with imaging results.[3][9]

Table 1: Washout Periods for Somatostatin Analogs

| Medication Type | Active Ingredient Examples | Recommended Washout Period Prior to this compound Administration |

| Long-acting somatostatin analogs | Octreotide LAR, Lanreotide, Pasireotide | 28 days[1][2][3][5] |

| Short-acting somatostatin analogs | Octreotide, Somatostatin | 2 days[1][2][3][5] |

Patients should be imaged just prior to their next dose of somatostatin analogs if the washout period cannot be observed.[1][3][5][9] All other prescription medications may be taken as scheduled.[2][6]

Special Patient Populations

Certain patient populations require special consideration:

-

Pregnant or Potentially Pregnant Individuals: The use of this compound in pregnant women should be carefully considered as it may cause harm to the fetus. A pregnancy test is recommended for individuals of childbearing potential.

-

Breastfeeding Individuals: Lactating individuals should be advised to interrupt breastfeeding for 12 hours after the administration of this compound to minimize radiation exposure to the infant.[6][8]

-

Patients with Claustrophobia or Anxiety: Patients with a known fear of enclosed spaces should be identified. Prescribed anxiety medication may be brought to the appointment and administered as directed by their physician.[6][7]

-

Patients with Mobility Issues: Accommodations should be made for patients who have difficulty standing or are wheelchair-bound.[6]

This compound Administration and Imaging Protocol

The administration of this compound and subsequent PET imaging should be performed by qualified and trained personnel in a controlled clinical setting.

Dosage and Administration

The recommended dosage of this compound for adult patients is 148 MBq (4 mCi), administered as an intravenous injection over approximately one minute.[1][5] Following the injection, an intravenous flush of 0.9% sodium chloride should be administered.[1][5]

Table 2: this compound Administration and Imaging Timeline

| Time Point | Activity |

| T-0 | Intravenous injection of this compound (148 MBq / 4 mCi) |

| T+45 to 90 minutes | Initiate PET scan[1][5] |

| Post-scan | Continue hydration and frequent voiding[1][5] |

PET Image Acquisition

Whole-body PET imaging from the skull vertex to the mid-thigh is recommended.[1][5] The scan duration and specific acquisition parameters should be adapted based on the imaging equipment and patient characteristics to ensure optimal image quality.[1][5]

Experimental Workflow and Logical Relationships